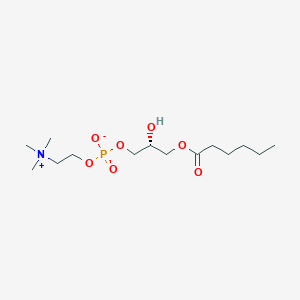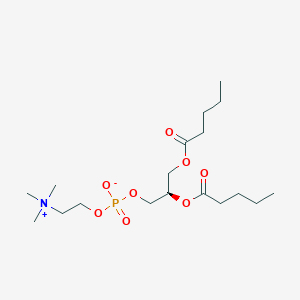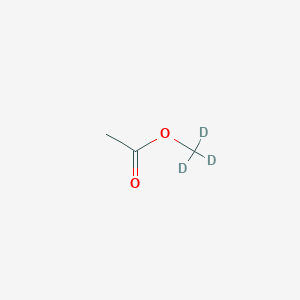
Methyl-d3 acetate
Overview
Description
“Methyl-d3 acetate” is a compound with the molecular formula C3H6O2 . It is a variant of methyl acetate where three hydrogen atoms are replaced by deuterium . Methyl acetate, the parent compound, is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .
Synthesis Analysis
Methyl acetate can be synthesized by various methods such as the esterification of acetic acid, the reaction between methanol and acetic anhydride, the reaction between peroxycarboxylic acid and acetone, and wood pyrolysis . A specific method for the synthesis of methyl acetate involves dimethyl ether carbonylation in the presence of zeolite catalysts . The reaction is facilitated by the confinement effect characteristic of small zeolite pores .
Molecular Structure Analysis
The molecular weight of “Methyl-d3 acetate” is 77.10 g/mol . The InChI representation of the compound is InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3 . The compound has a complexity of 40.2 as computed by Cactvs 3.4.6.11 .
Chemical Reactions Analysis
The photolysis of CH3COOCD3 has been investigated over the temperature range 145 to 350°C at varying initial pressures and light intensities . When esters such as methyl acetate react with water, some are converted to alcohol and acid . The reaction of methyl acetate and a base, for example, sodium hydroxide, is a second-order reaction with respect to both reactants .
Physical And Chemical Properties Analysis
“Methyl-d3 acetate” has a molecular weight of 77.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 77.055609668 g/mol .
Scientific Research Applications
Photolysis Studies
Methyl-d₃ acetate has been investigated in photolysis experiments. At temperatures below 100°C, the photolysis of CH₃COOCD₃ (Methyl-d₃ acetate) leads to several primary steps:
Additionally, reactions involving methoxy and methyl radicals have been explored:
These studies provide insights into radical reactions and dissociation processes .
Acetone Photolysis
Methyl-d₃ acetate has been used as a source of methyl radicals in acetone photolysis experiments. When acetone is photolyzed in the presence of CH₃COOCD₃ at temperatures above 140°C, the following reactions occur:
These reactions help elucidate methane and ethane formation during acetone photolysis .
Microwave Synthesis of Methyl Acetate
Methyl acetate finds applications in solvents, perfumes, surfactants, and biodiesel fuels. Researchers have optimized its synthesis using a microwave method. The catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor yields methyl acetate efficiently .
Safety and Hazards
Future Directions
Recent advancements in the field of methyl acetate have uncovered novel mechanisms that nature uses to achieve methylation . These transformations complement the reactivity of conventional methyltransferases and expand the scope of methylation . Future research may focus on the design and manufacture of novel materials which have a desired balance between flexibility and strength performance .
properties
IUPAC Name |
trideuteriomethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3 acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl-d3 acetate used to study reaction mechanisms?
A: Methyl-d3 acetate is a valuable tool for deciphering reaction pathways due to the isotopic substitution of deuterium for hydrogen in the methoxy group. By analyzing the isotopic distribution of products formed in reactions involving Methyl-d3 acetate, researchers can gain insights into the specific bond breaking and forming events that occur. For example, in the photolysis of Methyl-d3 acetate, the relative yields of CH3D and CD2O provide information about the competition between hydrogen abstraction from the acetyl and methoxy groups of Methyl-d3 acetate by methoxy radicals. [, ]
Q2: What are some examples of reactions where Methyl-d3 acetate has been used to elucidate mechanistic details?
A: Methyl-d3 acetate has proven particularly useful in studies of alkoxy radical reactions. For instance, its photolysis has been investigated at various temperatures and light intensities, providing insights into the reactions of methoxy radicals (CD3O•) with species like methane and Methyl-d3 acetate itself. [, ] Additionally, the reactions of methyl (•CH3) and trifluoromethyl (•CF3) radicals with Methyl-d3 acetate and other deuterated forms of Methyl acetate have been studied. By comparing the product distributions from these reactions, researchers have been able to determine the relative reactivities of the acetyl and methoxy groups towards these radicals. []
Q3: Has Methyl-d3 acetate been used in studies involving state-selective dissociation?
A: Yes, Methyl-d3 acetate has been utilized in research exploring site- and state-selective dissociation induced by core level excitation. Specifically, researchers have investigated its behavior in the oxygen K-edge region using time-of-flight fragment-mass spectroscopy. By analyzing the product branching ratios of ions like CH3CO+ and CDO+ from the deuterium-labeled Methyl-d3 acetate, they were able to determine that site-selective bond scission occurs at specific oxygen sites following core excitation and subsequent Auger transitions. []
Q4: What spectroscopic data is available for Methyl-d3 acetate?
A4: While the provided abstracts don't delve into specific spectroscopic details for Methyl-d3 acetate, it's important to note that techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to characterize this compound. These techniques provide information about its structure, isotopic purity, and fragmentation patterns.
Q5: Are there any known synthetic routes to Methyl-d3 acetate?
A: One of the research papers outlines a straightforward synthesis of Methyl-d3 acetate. Starting from readily available Methyl-d3 bromide, treatment with calcium iodide yields Methyl-d3 iodide in excellent yield (94%). This deuterated methyl iodide can then be reacted with silver acetate or silver acetate-d3 to produce Methyl-d3 acetate or the fully deuterated Methyl-d3 acetate-d3, respectively. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)


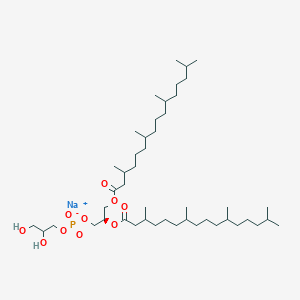
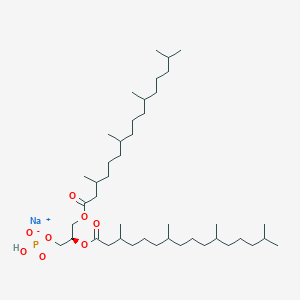
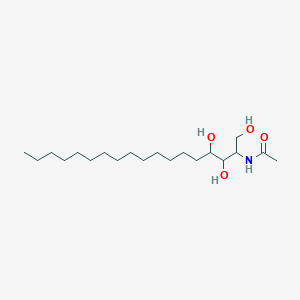
![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)
![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)
